molecular formula C6H7BrN2O B1450931 5-Bromo-2,6-dimethylpyrimidin-4-ol CAS No. 858269-28-0

5-Bromo-2,6-dimethylpyrimidin-4-ol

Cat. No.: B1450931
CAS No.: 858269-28-0
M. Wt: 203.04 g/mol
InChI Key: ZXYNLEUXPBAEIL-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethylpyrimidin-4-ol: is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 6th positions of the pyrimidine ring, along with a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol typically involves the bromination of 2,6-dimethylpyrimidin-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,6-dimethylpyrimidin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can be oxidized to form a ketone or reduced to form an alkoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted pyrimidines with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Bromo-2,6-dimethylpyrimidin-4-ol serves as an important intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to biologically active compounds. For instance, it can be used in the synthesis of pyrimidine derivatives that exhibit antimicrobial and anti-inflammatory properties.

Table 1: Examples of APIs Derived from this compound

API NameActivity TypeReference
ReldesemtivSkeletal muscle activator
Antimicrobial agentsBacterial infections
Anti-inflammatory drugsInflammatory diseases

1.2 Medicinal Chemistry
The compound's ability to undergo nucleophilic substitution reactions makes it a versatile building block in medicinal chemistry. It can facilitate the development of new drug candidates through modifications at the bromine and hydroxyl groups.

Agricultural Applications

2.1 Herbicide Development
this compound is explored for its potential as a herbicide. Its derivatives have shown effectiveness against various weeds, particularly in rice and wheat cultivation. The compound's structural features allow it to interact with plant metabolic pathways, inhibiting growth in target species while being safe for crops.

Case Study: Herbicidal Efficacy
A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against both annual and perennial weeds, with minimal impact on non-target crops like rice and wheat . This highlights its potential for use in sustainable agriculture.

Chemical Research and Synthesis

3.1 Organic Synthesis
In organic synthesis, this compound is utilized as a versatile building block for constructing complex molecules. Its reactivity allows chemists to create diverse compounds through various synthetic pathways, including carbon-carbon coupling reactions.

Table 2: Synthetic Pathways Involving this compound

Reaction TypeDescriptionReference
Nucleophilic aromatic substitutionFormation of new C-N bonds
Carbon-carbon couplingSynthesis of complex organic frameworks
Vicarious nucleophilic substitutionModification at 4 and 6 positions

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups at the 2nd and 4th positions instead of methyl and hydroxyl groups.

    5-Bromo-2,6-dimethylpyrimidine: Lacks the hydroxyl group at the 4th position.

    2,6-Dimethylpyrimidin-4-ol: Lacks the bromine atom at the 5th position.

Uniqueness: 5-Bromo-2,6-dimethylpyrimidin-4-ol is unique due to the combination of a bromine atom, two methyl groups, and a hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

5-Bromo-2,6-dimethylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H7BrN2O and is characterized by the presence of a bromine atom and two methyl groups at the 2 and 6 positions of the pyrimidine ring. The hydroxyl group at the 4 position contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it can act as an inhibitor for specific enzymes involved in cancer progression, particularly through modulation of the PRC2 (Polycomb Repressive Complex 2) pathway. This complex is crucial for regulating gene expression related to cell growth and differentiation.

Key Mechanisms:

  • Inhibition of PRC2 Activity : Compounds like this compound can compete with S-adenosyl methionine (SAM), thereby inhibiting H3K27 methylation, which is often upregulated in various cancers such as diffuse large B-cell lymphoma (DLBCL) and prostate cancer .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both bacterial and fungal pathogens, making it a candidate for further investigation in infectious disease treatment .

Anticancer Properties

Research has shown that this compound can inhibit tumor cell proliferation in vitro. For instance, studies have demonstrated its effectiveness in reducing the viability of cancer cell lines associated with DLBCL and other malignancies. The compound's ability to interfere with critical signaling pathways involved in tumor growth positions it as a promising agent in cancer therapy.

Antimicrobial Activity

In vitro studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various strains of bacteria and fungi. For example:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) observed at 187 μg/ml.
  • Aspergillus niger : Exhibited potent antifungal activity with an MIC as low as 1 μg/ml .

Case Studies

  • Cancer Treatment : A study focusing on DLBCL reported that treatment with compounds similar to this compound led to decreased tumor growth in xenograft models. This suggests potential for use in therapeutic regimens for hematological malignancies .
  • Antimicrobial Efficacy : In a systematic screening of natural products for antimicrobial properties, derivatives of pyrimidine compounds were evaluated for their effectiveness against common pathogens. The results indicated that this compound could serve as a lead compound for developing new antibiotics .

Data Summary

Biological Activity Target Organism/Pathway MIC (μg/ml) References
AnticancerDLBCL Cell LinesVaries
AntibacterialEscherichia coli187
AntifungalAspergillus niger1

Properties

IUPAC Name

5-bromo-2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNLEUXPBAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662354
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858269-28-0
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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